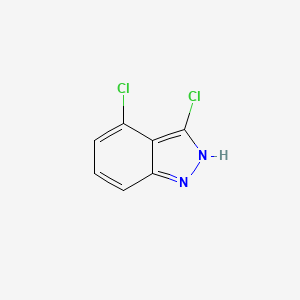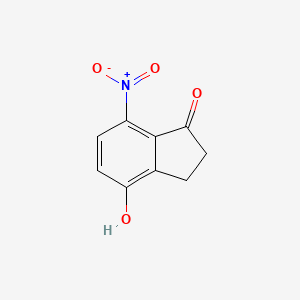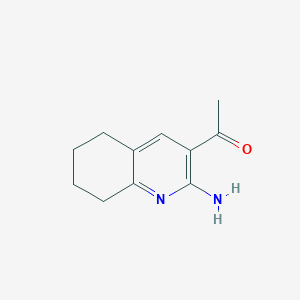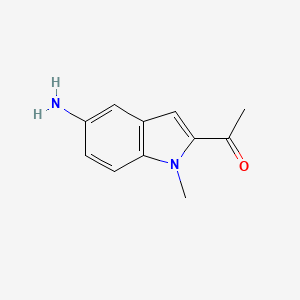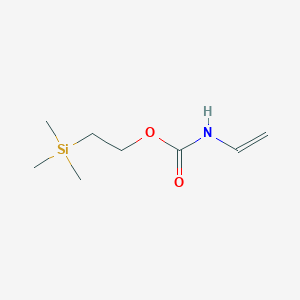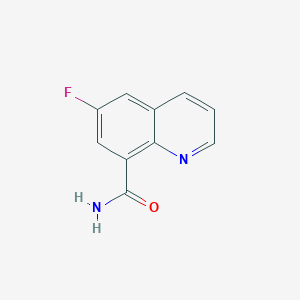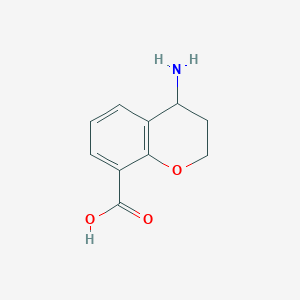![molecular formula C10H7NOS B15070380 6H-Pyrano[2,3-e][1,3]benzothiazole CAS No. 29152-21-4](/img/structure/B15070380.png)
6H-Pyrano[2,3-e][1,3]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrano[2,3-e][1,3]benzothiazole is a heterocyclic compound that features a fused pyrano and benzothiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrano[2,3-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with an aldehyde in the presence of a base, leading to the formation of the desired pyrano-fused product . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
化学反応の分析
Types of Reactions
6H-Pyrano[2,3-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its bioactive properties.
Industry: Applications in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which 6H-Pyrano[2,3-e][1,3]benzothiazole exerts its effects is not fully understood but is believed to involve interactions with various molecular targets. In the context of its anticancer activity, it may inhibit specific enzymes or interfere with DNA replication . The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Pyrano[2,3-c]pyrazole: Another heterocyclic compound with a fused pyrano ring, known for its pharmacological activities.
Benzothiazole: The parent compound of 6H-Pyrano[2,3-e][1,3]benzothiazole, widely studied for its diverse biological activities.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its potential as a versatile scaffold in drug design and materials science .
特性
CAS番号 |
29152-21-4 |
|---|---|
分子式 |
C10H7NOS |
分子量 |
189.24 g/mol |
IUPAC名 |
6H-pyrano[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1,3-6H,2H2 |
InChIキー |
OSVCMYPBTANZMG-UHFFFAOYSA-N |
正規SMILES |
C1C=COC2=C1C=CC3=C2N=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
